molecular formula C6H11ClN4O B12502195 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B12502195
M. Wt: 190.63 g/mol
InChI Key: QPOPOZYGTWDBTI-UHFFFAOYSA-N
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Description

4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H11ClN4O. It is a derivative of pyrrolidine, featuring a triazole ring attached to the pyrrolidine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride typically involves the cycloaddition reaction known as the “click chemistry” approach. This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method reduces reaction time and energy consumption, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific structure, which combines the triazole ring with a pyrrolidine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H

InChI Key

QPOPOZYGTWDBTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)N2C=CN=N2.Cl

Origin of Product

United States

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